1-(3,5-Dichlorophenyl)hexan-1-one
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Overview
Description
1-(3,5-Dichlorophenyl)hexan-1-one is an organic compound with the molecular formula C12H14Cl2O. It is a derivative of phenylhexanone, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dichlorophenyl)hexan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with hexan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the use of Suzuki–Miyaura coupling, where 3,5-dichlorophenylboronic acid is coupled with hexan-1-one in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under mild conditions and provides a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also include additional steps for purification and quality control to ensure the compound meets specific standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)hexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenylhexanones.
Scientific Research Applications
1-(3,5-Dichlorophenyl)hexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichlorophenyl)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(3,5-Dichlorophenyl)propan-1-one: Similar structure with a three-carbon chain.
1-(3,5-Dichlorophenyl)butan-1-one: Similar structure with a four-carbon chain.
Uniqueness
1-(3,5-Dichlorophenyl)hexan-1-one is unique due to its longer carbon chain, which can influence its physical and chemical properties. This longer chain may affect its solubility, reactivity, and interactions with biological targets, making it distinct from its shorter-chain analogs .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNNCAHYCUFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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